EGFR Kinase Inhibition: A Differentiated Profile from Thiazovivin
This compound exhibits measurable inhibitory activity against wild-type Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver. In a standardized HTRF KinEASE TK assay, it demonstrated an IC50 of 25 nM, indicating potent enzyme-level activity [1]. This is a significant functional differentiation from Thiazovivin (N-benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide), which is characterized as a selective ROCK inhibitor (IC50 ~0.5 μM in a cell-free assay) and does not report substantive EGFR activity within the same concentration range . The difference in the primary kinase target (EGFR vs. ROCK) stems directly from the switch in the N-substituent (N-phenyl vs. N-benzyl) and the pyrimidine linkage (2-ylamino vs. 4-ylamino), driving distinct biological applications.
| Evidence Dimension | EGFR Wild-Type Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Thiazovivin: IC50 > 500 nM (for ROCK; no significant EGFR activity reported) |
| Quantified Difference | At least 20-fold selectivity shift towards EGFR over ROCK pharmacophore activity |
| Conditions | HTRF KinEASE TK assay using wild-type EGFR (unknown origin), 30 min pre-incubation, 30 min ATP reaction |
Why This Matters
For a scientific user focused on EGFR-dependent cancer models, this compound provides a distinct target engagement profile unavailable with the commonly procured ROCK inhibitor Thiazovivin.
- [1] ChEMBL/BindingDB Database. Assay for Wild-Type EGFR Inhibition (ChEMBL_2239138). Data from CHEMBL5153034. View Source
